molecular formula C9H8BrNO3 B8169185 6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one

6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one

Cat. No.: B8169185
M. Wt: 258.07 g/mol
InChI Key: PVPGDMGZIGXRLN-UHFFFAOYSA-N
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Description

6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that contains a bromine atom, a methoxy group, and a methyl group attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one typically involves the bromination of 5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production method.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a carbonyl group.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the oxazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted benzoxazoles depending on the nucleophile used.

    Oxidation Reactions: Products include benzoxazole derivatives with carbonyl functionalities.

    Reduction Reactions: Products include dehalogenated benzoxazoles or reduced oxazole rings.

Scientific Research Applications

6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Material Science: The compound is explored for its potential use in organic electronics and as a precursor for advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The oxazole ring can also engage in π-π stacking interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3-methylbenzo[d]isoxazole: Similar structure but with an isoxazole ring instead of an oxazole ring.

    5-Methoxy-2-methylbenzo[d]oxazole: Lacks the bromine atom, affecting its reactivity and applications.

    6-Chloro-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one: Contains a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

Uniqueness

6-Bromo-5-methoxy-3-methylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both a bromine atom and a methoxy group on the benzoxazole ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

6-bromo-5-methoxy-3-methyl-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c1-11-6-4-7(13-2)5(10)3-8(6)14-9(11)12/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPGDMGZIGXRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2OC1=O)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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